Clausine I
Overview
Description
Clausine I is a naturally occurring carbazole alkaloid found in the plant genus Clausena, which belongs to the Rutaceae family. Carbazole alkaloids are characterized by a tricyclic aromatic basic skeleton consisting of a central pyrrole ring fused with two benzene rings. This compound, like other carbazole alkaloids, exhibits a range of biological activities, making it a compound of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clausine I typically involves the construction of the carbazole framework through various cyclization reactions. One common method is the palladium-catalyzed cyclization of methyl 4-amino-3-benzyloxybenzoate, which is obtained from commercially available 3-hydroxy-4-nitrobenzoic acid . This approach allows for the efficient formation of the carbazole skeleton with high regioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned palladium-catalyzed cyclization. The scalability of this method makes it suitable for industrial applications, where high yields and purity are essential.
Chemical Reactions Analysis
Types of Reactions: Clausine I undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole skeleton.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxygenated, reduced, and substituted carbazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Clausine I has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Clausine I involves its interaction with various molecular targets and pathways. This compound has been shown to induce apoptosis in cancer cells by activating cell-signaling pathways that lead to programmed cell death. It also inhibits the cell cycle, preventing the proliferation of cancer cells . The specific molecular targets and pathways involved in these processes are still under investigation, but they likely include key regulatory proteins and enzymes involved in cell growth and survival.
Comparison with Similar Compounds
Clausine I is part of a larger group of carbazole alkaloids, which include compounds such as Clausine G, Clausine Z, and Mahanine. These compounds share a similar tricyclic aromatic skeleton but differ in their functional groups and biological activities . For example:
Clausine G: Exhibits similar cytotoxic properties but with different potency and selectivity.
Clausine Z: Known for its anti-inflammatory activity.
Mahanine: A multi-targeted compound with significant anti-cancer properties.
This compound is unique due to its specific combination of biological activities and its potential for further chemical modification, making it a valuable compound for research and development in various scientific fields.
Biological Activity
Clausine I is a compound derived from the genus Clausena, particularly Clausena excavata, known for its diverse biological activities. This article explores the biological activity of this compound, including its antiproliferative effects against cancer cells, antioxidant properties, and potential mechanisms of action.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a carbazole backbone. This structure is significant as it contributes to the compound's interaction with biological systems. The presence of hydroxyl groups in its structure is believed to play a crucial role in its biological activities.
Antiproliferative Activity
Case Studies and Research Findings:
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Anticancer Properties:
This compound has been investigated for its antiproliferative effects against various cancer cell lines. In studies, it has shown notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The following table summarizes the IC50 values for this compound against different cancer cell lines:The data indicates that this compound exhibits significant antiproliferative effects on several cancer cell lines, particularly MDA-MB-231 and HeLa cells, where it achieved IC50 values below 30 μg/mL, suggesting strong cytotoxic potential .Cell Line IC50 (μg/mL) MDA-MB-231 (Breast) 21.50 HeLa (Cervical) 22.90 CAOV3 (Ovarian) 27.00 HepG2 (Liver) 28.94 MCF-7 (Breast) 52.90 -
Mechanism of Action:
Research suggests that the antiproliferative effects of this compound may be attributed to its ability to induce apoptosis in cancer cells. The compound appears to disrupt cell cycle progression and promote programmed cell death, although further studies are necessary to elucidate the precise mechanisms involved .
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress, which can lead to cellular damage and contribute to cancer progression.
- Research Findings:
Studies have shown that this compound exhibits strong antioxidant activity, which may enhance its therapeutic potential against oxidative stress-related diseases . The compound's ability to scavenge free radicals can protect normal cells while targeting malignant ones.
Other Biological Activities
This compound has also been explored for various other biological activities:
- Anti-inflammatory Effects: Preliminary studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity: Research has suggested that this compound exhibits antimicrobial effects against certain bacterial strains, indicating potential applications in infectious disease management.
Properties
IUPAC Name |
1-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-9-2-3-12-10(6-9)11-4-8(7-16)5-13(17)14(11)15-12/h2-7,15,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRVXYRVPBLMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C=C3O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the synthesis of Clausine I?
A: this compound was synthesized for the first time alongside Clausine G and Clausine Z using a novel approach. [] This method relies on a palladium-catalyzed construction of the carbazole framework, providing an efficient route to 1,6-dioxygenated carbazole alkaloids like this compound. []
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